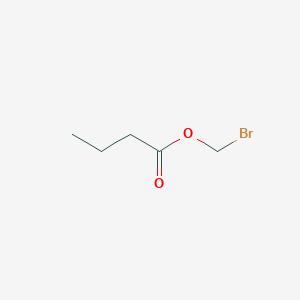
2,4-Pyrimidinediamine, 5-(2,3-dichlorophenyl)-6-(fluoromethyl)-
描述
2,4-Pyrimidinediamine, 5-(2,3-dichlorophenyl)-6-(fluoromethyl)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as Erlotinib, which is a drug used to treat non-small cell lung cancer. However,
作用机制
Erlotinib works by binding to the ATP-binding site of EGFR and inhibiting its activity. This leads to the inhibition of downstream signaling pathways, which are responsible for cell growth and proliferation. By inhibiting EGFR, Erlotinib prevents the growth and spread of cancer cells.
生化和生理效应
The biochemical and physiological effects of Erlotinib are primarily related to its inhibition of EGFR. By blocking the activity of EGFR, Erlotinib inhibits the growth and spread of cancer cells. This leads to a reduction in tumor size and an improvement in overall survival rates.
实验室实验的优点和局限性
Erlotinib has several advantages for use in lab experiments. It is a highly specific inhibitor of EGFR, which makes it an ideal tool for studying the role of EGFR in cancer development and progression. Additionally, Erlotinib is a well-characterized compound, and its mechanism of action is well understood, making it easier to interpret experimental results.
However, there are also limitations to using Erlotinib in lab experiments. One of the primary limitations is its high cost, which may limit its accessibility for some researchers. Additionally, Erlotinib is a drug, which means that it may have off-target effects that could complicate experimental results.
未来方向
There are several potential future directions for research on Erlotinib. One area of interest is the development of new and more effective EGFR inhibitors that can overcome resistance to Erlotinib. Another area of research is the use of Erlotinib in combination with other drugs to improve its efficacy and reduce the risk of resistance. Additionally, there is interest in exploring the use of Erlotinib in other types of cancer, such as pancreatic cancer and glioblastoma.
Conclusion:
2,4-Pyrimidinediamine, 5-(2,3-dichlorophenyl)-6-(fluoromethyl)-, also known as Erlotinib, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its primary use is as an inhibitor of EGFR, a protein that plays a crucial role in the development and progression of cancer. Erlotinib has shown promising results in inhibiting the growth of cancer cells by blocking the activity of EGFR. While there are limitations to using Erlotinib in lab experiments, its well-characterized mechanism of action and specificity make it an ideal tool for studying the role of EGFR in cancer development and progression. There are several potential future directions for research on Erlotinib, including the development of new and more effective EGFR inhibitors and exploring its use in other types of cancer.
科学研究应用
Erlotinib has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of research is its use as an inhibitor of epidermal growth factor receptor (EGFR), a protein that plays a crucial role in the development and progression of cancer. Erlotinib has shown promising results in inhibiting the growth of cancer cells by blocking the activity of EGFR.
属性
IUPAC Name |
5-(2,3-dichlorophenyl)-6-(fluoromethyl)pyrimidine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2FN4/c12-6-3-1-2-5(9(6)13)8-7(4-14)17-11(16)18-10(8)15/h1-3H,4H2,(H4,15,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKBLWFDYSYTVEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=C(N=C(N=C2N)N)CF | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2FN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Pyrimidinediamine, 5-(2,3-dichlorophenyl)-6-(fluoromethyl)- | |
CAS RN |
130801-33-1, 189013-61-4 | |
| Record name | BW-4030W92 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130801331 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4030W92 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189013614 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BW-4030W92, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YTF75439HF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | BW-4030W92, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53EO6RMY8Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Benzo[b]thiophene-4-sulfonyl chloride](/img/structure/B3420361.png)


![2-Methyl-2,7-diazaspiro[4.5]decane dihydrochloride](/img/structure/B3420376.png)
![tert-butyl N-[1-(methylamino)propan-2-yl]carbamate](/img/structure/B3420384.png)





![Methyl 3-bromo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B3420423.png)
![1-(4-Bromophenylsulfonyl)-[1,4]diazepane](/img/structure/B3420425.png)
![Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(4-hydroxyphenyl)propanoate](/img/structure/B3420428.png)